molecular formula C12H17NO3 B094591 Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate CAS No. 19071-59-1

Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate

Cat. No. B094591
CAS RN: 19071-59-1
M. Wt: 223.27 g/mol
InChI Key: AVSCLOPFRCQQAR-UHFFFAOYSA-N
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Description

Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate, also known as AHP, is a chemical compound that has been extensively studied for its potential therapeutic applications. AHP is a carbamate derivative of phenethylamine, which is a naturally occurring compound found in many plants and animals. AHP has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In

Mechanism Of Action

The exact mechanism of action of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate is not fully understood. However, it is believed that Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate works by modulating the activity of certain enzymes and proteins in the body. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression. By inhibiting the activity of these enzymes and proteins, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate can exert its anti-inflammatory, anti-cancer, and neuroprotective effects.

Biochemical And Physiological Effects

Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells. Moreover, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified using standard analytical techniques. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate is also relatively inexpensive compared to other compounds with similar biological activities. However, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. Moreover, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has not been extensively studied in animal models, which makes it difficult to extrapolate its effects to humans.

Future Directions

There are several future directions for research on Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate. One area of research is to further elucidate the mechanism of action of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate. This can be done by studying the effects of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate on specific enzymes and proteins in the body. Another area of research is to study the effects of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate in animal models of disease. This can help to determine the potential therapeutic applications of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate in humans. Moreover, future research can focus on the development of new derivatives of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate with improved biological activities and pharmacokinetic properties.

Synthesis Methods

The synthesis of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate involves the reaction of phenethylamine with ethyl chloroformate and sodium hydroxide. The reaction produces Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate as a white crystalline powder with a melting point of 123-125°C. The purity of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate can be determined by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy (NMR).

Scientific Research Applications

Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has also been shown to have anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Moreover, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

19071-59-1

Product Name

Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C12H17NO3/c1-2-16-12(15)13-11(9-14)8-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)

InChI Key

AVSCLOPFRCQQAR-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(CC1=CC=CC=C1)CO

Canonical SMILES

CCOC(=O)NC(CC1=CC=CC=C1)CO

synonyms

Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate

Origin of Product

United States

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